![molecular formula C10H12O3 B1657444 3-[4-(Hydroxymethyl)phenyl]propanoic acid CAS No. 56703-34-5](/img/structure/B1657444.png)
3-[4-(Hydroxymethyl)phenyl]propanoic acid
Übersicht
Beschreibung
3-[4-(Hydroxymethyl)phenyl]propanoic acid is a compound with the molecular formula C10H12O3 . It is a caffeine metabolite that has shown high antioxidant activity . It is also a very sensitive biomarker for the consumption of relatively small amounts of coffee .
Synthesis Analysis
Phenylpropanoic acid, which is structurally similar to 3-[4-(Hydroxymethyl)phenyl]propanoic acid, can be prepared from cinnamic acid by hydrogenation . Other synthetic routes include the reduction with sodium amalgam in water and by electrolysis .Molecular Structure Analysis
The molecular structure of 3-[4-(Hydroxymethyl)phenyl]propanoic acid can be viewed using computational tools . The compound has a molecular weight of 180.20000 .Physical And Chemical Properties Analysis
3-[4-(Hydroxymethyl)phenyl]propanoic acid is a powder with a melting point of 148-150°C . The compound has a molecular weight of 180.20000 .Wissenschaftliche Forschungsanwendungen
Medicine
3-[4-(Hydroxymethyl)phenyl]propanoic acid: has shown potential in medical research due to its structural similarity to bioactive compounds. It could serve as a precursor in synthesizing pharmaceuticals that target specific receptors or enzymes within the body . Its hydroxymethyl group offers a functional handle that can be modified to produce derivatives with desired pharmacological properties.
Material Science
In material science, this compound could be utilized to create novel polymers with unique properties. The presence of both a phenyl ring and a carboxylic acid group allows for the formation of aromatic polyesters, which are known for their thermal stability and strength . These materials could find applications in high-performance fibers or engineering plastics.
Environmental Science
3-[4-(Hydroxymethyl)phenyl]propanoic acid: may be used in environmental science as a building block for synthesizing compounds that can degrade environmental pollutants. Its structure could help in designing molecules that mimic enzymes or other natural substances that break down harmful chemicals in the environment .
Food Industry
The compound’s potential applications in the food industry include its use as an additive or preservative due to its antimicrobial properties. Research could explore its efficacy in extending the shelf life of perishable goods without compromising food safety or quality .
Cosmetics
In the cosmetics industry, derivatives of 3-[4-(Hydroxymethyl)phenyl]propanoic acid could be synthesized to act as skin-conditioning agents or preservatives. Its phenolic structure suggests antioxidant properties, which are beneficial in skincare products to protect the skin from oxidative stress .
Agriculture
Agriculturally, it could be explored for its use as a precursor in the synthesis of herbicides or pesticides. The phenylpropanoic acid structure is common in many plant hormones and defense compounds, which could be mimicked to develop new agricultural chemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYBTLKNBKSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605201 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56703-34-5 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(hydroxymethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1657363.png)
![2-[(3-bromo-4-methoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B1657364.png)
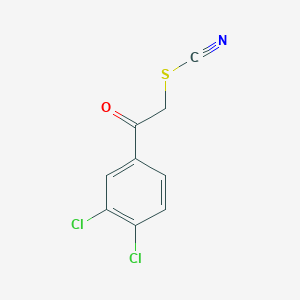
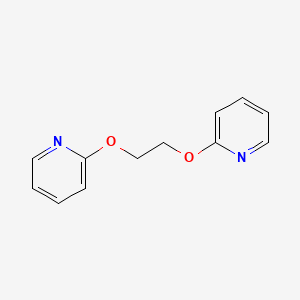
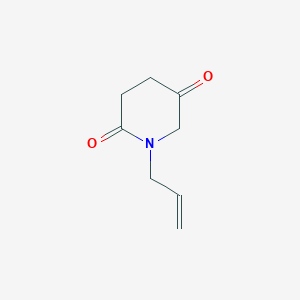
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1657371.png)
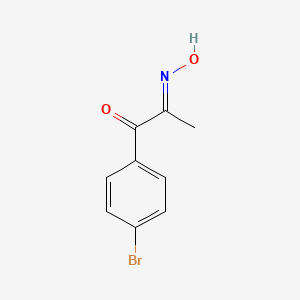


![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B1657380.png)
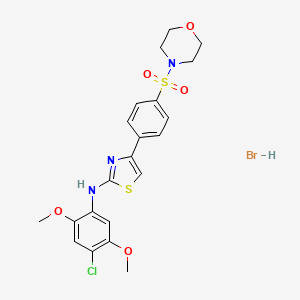
![(2E)-2-[1-(4-hydroxy-3-methoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B1657382.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657383.png)
![N-[1-[(1,3-dioxoisoindol-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B1657384.png)